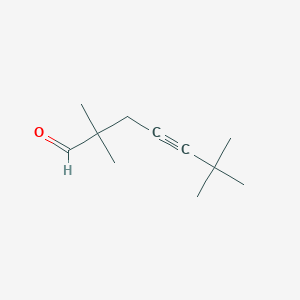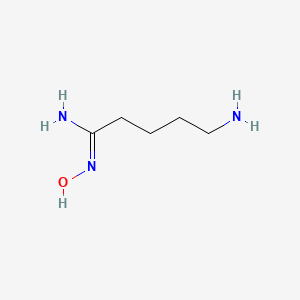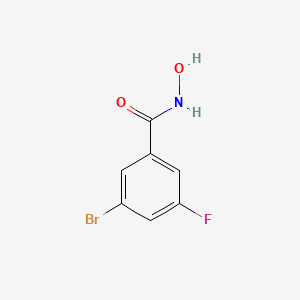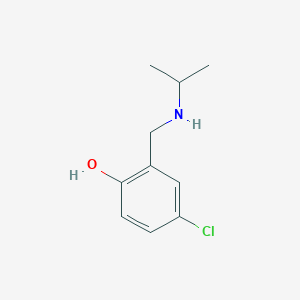
2,2,6,6-Tetramethylhept-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylhept-4-ynal is an organic compound with the molecular formula C11H18O It is characterized by the presence of a hept-4-ynal backbone with four methyl groups attached at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylhept-4-ynal typically involves the alkylation of acetylene derivatives with tert-butyl halides under basic conditions. One common method includes the reaction of 2,2,6,6-tetramethylhept-4-yne with a suitable oxidizing agent to form the corresponding aldehyde. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation of the acetylene and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes utilize fixed-bed reactors and catalysts such as platinum on carbon (Pt/C) to achieve high purity and yield. The reaction parameters, including temperature, pressure, and reactant concentrations, are optimized to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylhept-4-ynal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Primary alcohols
Substitution: Derivatives with different functional groups
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylhept-4-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use in drug development.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylhept-4-ynal involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is harnessed in synthetic chemistry to modify biomolecules and create new compounds with desired properties .
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with a piperidine ring structure, known for its use as a base and ligand in coordination chemistry.
2,2,6,6-Tetramethyl-3,5-heptanedione: Another similar compound used in the synthesis of metal complexes and as a precursor in various chemical reactions.
Uniqueness
2,2,6,6-Tetramethylhept-4-ynal is unique due to its linear structure with an alkyne and aldehyde functional group, which provides distinct reactivity compared to its cyclic counterparts. This structural difference allows for a broader range of chemical transformations and applications in synthesis and industry.
Propiedades
Fórmula molecular |
C11H18O |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethylhept-4-ynal |
InChI |
InChI=1S/C11H18O/c1-10(2,3)7-6-8-11(4,5)9-12/h9H,8H2,1-5H3 |
Clave InChI |
ZLDGPFDJQZQPHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CCC(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Isoquinolin-5-yl)carbamoyl]pentanoic acid](/img/structure/B13308513.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13308519.png)
![3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)
amine](/img/structure/B13308527.png)



![4-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13308539.png)

![1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
![7-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13308554.png)
![Pyrido[3,4-d]pyrimidin-2-amine](/img/structure/B13308569.png)


